molecular formula C21H24N2O4 B12780239 3-(o-((3-(Dimethylamino)propyl)carbamoyl)phenyl)-2-hydroxy-3-phenylacrylic acid CAS No. 112392-99-1

3-(o-((3-(Dimethylamino)propyl)carbamoyl)phenyl)-2-hydroxy-3-phenylacrylic acid

Cat. No.: B12780239
CAS No.: 112392-99-1
M. Wt: 368.4 g/mol
InChI Key: ZSCGVUYITXDZBF-HNENSFHCSA-N
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Description

3-(o-((3-(Dimethylamino)propyl)carbamoyl)phenyl)-2-hydroxy-3-phenylacrylic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(o-((3-(Dimethylamino)propyl)carbamoyl)phenyl)-2-hydroxy-3-phenylacrylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the carbamoyl group, the introduction of the dimethylamino propyl side chain, and the final assembly of the phenylacrylic acid structure. Common reagents used in these reactions include dimethylamine, propylamine, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography can be employed to ensure the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbamoyl group can be reduced to amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-(o-((3-(Dimethylamino)propyl)carbamoyl)phenyl)-2-hydroxy-3-phenylacrylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(o-((3-(Dimethylamino)propyl)carbamoyl)phenyl)-2-hydroxy-3-phenylacrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenylacrylic acids: Compounds with similar phenylacrylic acid structures but different substituents.

    Carbamoyl derivatives: Compounds with carbamoyl groups attached to various aromatic or aliphatic backbones.

    Dimethylamino compounds: Molecules containing the dimethylamino functional group.

Uniqueness

3-(o-((3-(Dimethylamino)propyl)carbamoyl)phenyl)-2-hydroxy-3-phenylacrylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

112392-99-1

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

(Z)-3-[2-[3-(dimethylamino)propylcarbamoyl]phenyl]-2-hydroxy-3-phenylprop-2-enoic acid

InChI

InChI=1S/C21H24N2O4/c1-23(2)14-8-13-22-20(25)17-12-7-6-11-16(17)18(19(24)21(26)27)15-9-4-3-5-10-15/h3-7,9-12,24H,8,13-14H2,1-2H3,(H,22,25)(H,26,27)/b19-18-

InChI Key

ZSCGVUYITXDZBF-HNENSFHCSA-N

Isomeric SMILES

CN(C)CCCNC(=O)C1=CC=CC=C1/C(=C(/C(=O)O)\O)/C2=CC=CC=C2

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=CC=C1C(=C(C(=O)O)O)C2=CC=CC=C2

Origin of Product

United States

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